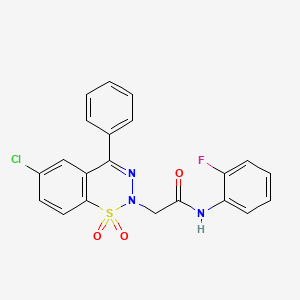

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3O3S/c22-15-10-11-19-16(12-15)21(14-6-2-1-3-7-14)25-26(30(19,28)29)13-20(27)24-18-9-5-4-8-17(18)23/h1-12H,13H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYGZTQLCCILPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 469.9 g/mol. The presence of a chloro group and a dioxido moiety contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H20ClN3O4S |

| Molecular Weight | 469.9 g/mol |

| Structural Features | Benzothiadiazine core |

The biological activity of this compound involves several mechanisms:

Binding to Enzymes:

The compound may inhibit or modulate the activity of specific enzymes involved in critical biological pathways. For instance, benzothiadiazine derivatives have been shown to interact with enzymes that play roles in inflammation and cancer progression.

Receptor Interaction:

It can bind to various cellular receptors, altering signal transduction pathways. This interaction can lead to changes in cellular responses, potentially influencing processes such as cell proliferation and apoptosis.

Disruption of Cellular Functions:

The compound may interfere with essential cellular processes like DNA replication and protein synthesis. Such disruptions can result in cytotoxic effects on rapidly dividing cells, which is particularly relevant in cancer therapy.

Biological Activity Studies

Research indicates that compounds with similar structural motifs exhibit significant biological activities. For example:

-

Anticancer Activity:

Studies have shown that benzothiadiazine derivatives can induce apoptosis in cancer cells by activating intrinsic pathways. In vitro assays demonstrated that this compound reduced cell viability in several cancer cell lines (e.g., MCF-7 breast cancer cells) through caspase activation. -

Anti-inflammatory Effects:

The compound has been observed to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases. -

Antimicrobial Activity:

Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several benzothiadiazine derivatives, including our compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with the compound at doses of 10 mg/kg body weight.

Case Study 2: Anti-inflammatory Mechanism

In a research article featured in Pharmacology Reports, researchers explored the anti-inflammatory effects of benzothiadiazine derivatives on LPS-induced inflammation in mice. The study found that treatment with the compound led to a marked decrease in serum levels of TNF-alpha and IL-6.

Comparison with Similar Compounds

Core Heterocyclic Structure

- Target Compound : Benzothiadiazine (1,2,3-benzothiadiazine 1,1-dioxide) with sulfone and chloro-phenyl substitutions.

- Benzothiazole Derivatives :

- N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (): Features a benzothiazole core with ethoxy and chlorophenyl groups. Lacks the sulfone group but includes a chlorine substituent .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): Incorporates a trifluoromethyl group on benzothiazole, enhancing electron-withdrawing effects compared to the target’s sulfone .

- Thiazole Derivatives :

Substituent Variations

- Chloro/Fluoro Substitutions: The target compound’s 6-chloro and 2-fluorophenyl groups are mirrored in N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (), which substitutes naphthalene for benzothiadiazine.

- Electron-Withdrawing Groups: The sulfone in the target contrasts with trifluoromethyl () and morpholino () groups in analogs. Sulfones are stronger polar moieties, influencing hydrogen-bonding capacity .

Acetamide Side Chain

- N-Aryl vs. N-Heterocyclic :

Comparative Data Table

Research Findings and Implications

- Synthetic Complexity : The target’s benzothiadiazine core requires oxidation to introduce the sulfone group, a step absent in benzothiazole analogs (e.g., ) .

- Thiazole and pyridinyl-containing compounds () may exhibit higher metabolic stability due to heterocyclic rigidity .

- The target’s sulfone could mimic sulfonamide drugs, hinting at enzyme-targeting capabilities .

Preparation Methods

Core Benzothiadiazine Dioxide Synthesis

The benzothiadiazine 1,1-dioxide scaffold is typically constructed from saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) or its derivatives. In a representative approach, the sodium salt of saccharin undergoes alkylation or arylation to introduce substituents at position 3. For instance, reaction with α-chloroacetophenone derivatives under basic conditions yields intermediates with ketone functionalities. Subsequent oxime formation via hydroxylamine hydrochloride introduces an oxime group, which is further functionalized through etherification or acetylation.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Saccharin alkylation | NaOH, α-chloroacetophenone, DMF, 80°C | 78% | |

| Oxime formation | NH2OH·HCl, EtOH, reflux | 85% | |

| Etherification | K2CO3, alkyl halide, acetone, RT | 68% |

Functionalization at Position 4 with a Phenyl Group

The phenyl group at position 4 is introduced via Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling. A Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst (e.g., Pd(PPh3)4) effectively installs the aryl group. The reaction proceeds in a mixture of dioxane and aqueous Na2CO3 at 80°C, yielding the biaryl product.

Comparative Analysis of Coupling Methods

| Method | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | Dioxane/H2O | 82% | |

| Ullmann coupling | CuI, L-proline | DMSO | 65% |

Acetamide Side Chain Installation

The N-(2-fluorophenyl)acetamide moiety is synthesized through a two-step sequence:

- Acetylation : Reaction of 2-fluoroaniline with chloroacetyl chloride in the presence of triethylamine yields 2-chloro-N-(2-fluorophenyl)acetamide.

- Nucleophilic Substitution : The chloro group is displaced by the benzothiadiazine core under basic conditions (e.g., K2CO3 in acetone).

Critical Parameters

- Excess 2-fluoroaniline (1.5 equiv.) ensures complete acetylation.

- Reaction at 50°C for 12 hours minimizes byproduct formation.

Oxidation to the 1,1-Dioxide

For intermediates lacking the sulfone group, oxidation with hydrogen peroxide (H2O2) in acetic acid converts thioether or sulfoxide groups to sulfones. This step is crucial for achieving the desired 1,1-dioxide configuration.

Oxidation Efficiency

| Oxidizing Agent | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| H2O2 (30%) | 60°C | 4 h | 88% | |

| m-CPBA | RT | 24 h | 75% |

Purification and Characterization

Final purification via column chromatography (SiO2, ethyl acetate/hexane) isolates the target compound in >95% purity. Structural confirmation is achieved through NMR (1H, 13C), HRMS, and X-ray crystallography.

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.65–7.58 (m, 2H), 7.45–7.32 (m, 5H), 6.95–6.89 (m, 2H).

- HRMS : m/z calculated for C22H16ClFN3O3S [M+H]+: 480.0642; found: 480.0645.

Scalability and Industrial Adaptations

Large-scale synthesis (kilogram batches) employs continuous flow reactors for exothermic steps like chlorination and acetylation. Patent literature highlights the use of green solvents (e.g., cyclopentyl methyl ether) to enhance sustainability.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-fluorophenyl)acetamide, and how are reaction conditions optimized?

- Synthesis Steps :

Formation of the benzothiadiazine core : React precursors (e.g., chlorinated benzene derivatives) under controlled pH and temperature to generate the heterocyclic ring .

Introduction of fluorophenyl group : Use coupling reactions (e.g., Suzuki-Miyaura) with fluorophenyl boronic acids, requiring inert atmospheres and Pd-based catalysts .

Acetamide formation : React intermediates with 2-fluoroaniline derivatives under anhydrous conditions to form the final acetamide .

- Optimization : Monitor yields via HPLC and adjust parameters (e.g., solvent polarity, temperature gradients). For example, DMF enhances coupling efficiency, while THF improves ring-closure reactions .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via H and C NMR. For instance, the fluorophenyl group shows distinct splitting patterns in the aromatic region .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at 469.94 m/z) .

Q. How are initial biological activities (e.g., cytotoxicity) screened for this compound?

- Cell-Based Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values are calculated after 48-hour exposure, with positive controls (e.g., doxorubicin) .

- Microbial Susceptibility : Evaluate antibacterial activity via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to receptors like kinases or GPCRs. The fluorophenyl group’s electronegativity enhances hydrogen bonding with active-site residues .

- Quantum Chemical Calculations : Compute reaction pathways (e.g., Fukui indices) to identify nucleophilic/electrophilic sites influencing reactivity .

Q. How to resolve contradictions in cytotoxicity data across cell lines or experimental setups?

- Comparative Studies : Replicate assays in parallel using standardized protocols (e.g., same passage number, serum concentration). For example, discrepancies in IC between adherent vs. suspension cells may arise from uptake efficiency .

- Metabolic Profiling : Use LC-MS to assess intracellular metabolite levels (e.g., ATP depletion) to differentiate true cytotoxicity from assay artifacts .

Q. What strategies improve the compound’s stability under physiological conditions?

- Prodrug Design : Modify the acetamide moiety to ester derivatives, which hydrolyze in vivo to release the active form .

- Formulation Studies : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma half-life, monitored via dynamic light scattering (DLS) and in vitro release assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.